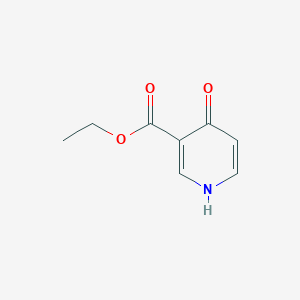

Ethyl 4-hydroxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxynicotinate, a pivotal heterocyclic building block, holds significant importance in the landscape of medicinal chemistry and drug development. Its pyridine core, functionalized with both a hydroxyl and an ethyl ester group, offers versatile sites for chemical modification, making it a valuable precursor in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, catering to the needs of researchers and professionals in the pharmaceutical sciences. The document outlines a robust synthetic protocol, presents a thorough analysis of its spectroscopic and physical properties, and discusses its relevance in contemporary drug discovery.

Introduction

This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid ethyl ester, is a compound of considerable interest in organic and medicinal chemistry. The pyridine moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of a hydroxyl group at the 4-position and an ethyl ester at the 3-position of the pyridine ring in this compound provides two key points for diversification, enabling the generation of libraries of novel compounds for high-throughput screening. Notably, it serves as a crucial intermediate in the synthesis of innovative imidazo[4,5-c]pyridinecarboxamide derivatives, which have been investigated as potent PARP-1 inhibitors and potential antitumor agents.[1][2]

This guide aims to provide a detailed and practical resource for the laboratory synthesis and comprehensive characterization of this compound, thereby facilitating its application in drug discovery and development programs.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a modified Guareschi-Thorpe condensation reaction. This classical method for pyridine synthesis involves the condensation of a β-dicarbonyl compound with an activated nitrile in the presence of a base. For the synthesis of the structurally related compound, ethyl 2,4-dihydroxy-6-methylnicotinate, a well-documented procedure involves the reaction of ethyl 3-aminocrotonate with diethyl malonate.[3][4] A similar strategy can be adapted for the synthesis of this compound.

A plausible and efficient synthetic route involves the condensation of ethyl cyanoacetate with ethyl acetoacetate in the presence of ammonia or an ammonia source like ammonium carbonate. This multicomponent reaction proceeds to form the target hydroxypyridine ring system.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar pyridine syntheses.[3][4]

Materials:

-

Ethyl cyanoacetate

-

Ethyl acetoacetate

-

Ammonium carbonate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and ethyl acetoacetate (1 equivalent) in absolute ethanol.

-

Add ammonium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 4-5 with concentrated hydrochloric acid. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude solid from an ethanol/water mixture. If the solution is colored, it can be treated with activated carbon.

-

Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data based on its chemical structure and data from closely related compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 210 °C (for the related 6-methyl derivative)[5] |

| Solubility | Soluble in ethanol, DMSO, and hot water |

Spectroscopic Data

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The expected signals for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.30 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.00 | Doublet | 1H | H-5 (Pyridine) |

| ~8.20 | Doublet | 1H | H-6 (Pyridine) |

| ~8.80 | Singlet | 1H | H-2 (Pyridine) |

| ~11.50 | Broad Singlet | 1H | -OH |

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The anticipated chemical shifts for this compound are:

| Chemical Shift (ppm) | Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~61.0 | -O-CH₂ -CH₃ |

| ~110.0 | C-3 (Pyridine) |

| ~118.0 | C-5 (Pyridine) |

| ~145.0 | C-6 (Pyridine) |

| ~150.0 | C-2 (Pyridine) |

| ~165.0 | C =O (Ester) |

| ~175.0 | C-4 (Pyridine, C-OH) |

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Hydroxyl |

| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |

| 2980 - 2850 | C-H Stretch (aliphatic) | Ethyl Group |

| ~1720 | C=O Stretch | Ester Carbonyl |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1300 - 1000 | C-O Stretch | Ester and Phenolic |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 167.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of a variety of pharmacologically active compounds. The hydroxyl and ester functionalities can be readily modified to explore structure-activity relationships (SAR).

Signaling Pathway Visualization:

As an example of its application, derivatives of this compound have been synthesized as PARP-1 inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).

Figure 2: Inhibition of the PARP-1 signaling pathway.

Experimental Workflow Visualization

A generalized workflow for the synthesis and characterization of this compound is depicted below.

Figure 3: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via a modified Guareschi-Thorpe condensation, along with a comprehensive overview of its expected characterization data. The versatility of this compound as a building block in medicinal chemistry underscores its importance for researchers in drug discovery. The provided experimental procedures and spectroscopic data serve as a valuable resource for the successful synthesis and identification of this key intermediate, paving the way for the development of novel therapeutic agents.

References

- 1. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]

- 2. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]

- 3. Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate | 70254-52-3 [chemicalbook.com]

- 4. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 4-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxynicotinate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with both a hydroxyl and an ethyl carboxylate group, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of its chemical and physical properties, structural features, and its significant role as a precursor in the synthesis of pharmacologically active molecules, particularly PARP-1 inhibitors.

Chemical Structure and Properties

This compound, with the CAS Number 57905-31-4, is structurally characterized by a pyridine ring functionalized at the 3-position with an ethyl ester and at the 4-position with a hydroxyl group. This arrangement of functional groups influences its chemical reactivity and physical properties.

Synonyms: 4-HYDROXY-NICOTINIC ACID ETHYL ESTER; 4-HYDROXYPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER[1][2]

Chemical and Physical Data Summary

The following table summarizes the key chemical and physical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Boiling Point | 343.8 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 8.28 ± 0.10 (Predicted) | [1][3] |

| Storage | Sealed in dry, Room Temperature | [1][3] |

Spectroscopic Data Analysis

Detailed experimental spectroscopic data for this compound is not widely published. Therefore, the following analysis is based on established principles of NMR and IR spectroscopy for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected ¹H NMR spectrum of this compound would exhibit the following signals:

-

Aromatic Protons: Three signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns would be characteristic of a 3,4-disubstituted pyridine system.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) of the ethyl ester, coupled to the adjacent methyl protons. A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester, coupled to the adjacent methylene protons.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) for the ester carbonyl carbon.[5][6]

-

Aromatic Carbons: Five signals in the aromatic region (typically 100-160 ppm) for the five carbons of the pyridine ring. The carbon bearing the hydroxyl group would be shifted further downfield.[5][6]

-

Ethyl Group Carbons: Two signals in the upfield region, one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃) of the ethyl ester.[5][6]

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7][8]

-

C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.[9]

-

C-H Stretch (Aliphatic): Medium to strong bands typically below 3000 cm⁻¹.[9]

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[8]

-

C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.[9]

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.[7]

Experimental Protocols

Synthesis: Fischer Esterification of 4-Hydroxynicotinic Acid

A common method for the synthesis of this compound is the Fischer esterification of 4-hydroxynicotinic acid with ethanol in the presence of an acid catalyst.[9][10][11]

Materials:

-

4-Hydroxynicotinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or another strong acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 4-hydroxynicotinic acid and an excess of absolute ethanol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Purification: Column Chromatography and Recrystallization

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Column Chromatography:

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent such as hexanes is typically effective. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[12]

-

Procedure: The crude product is loaded onto the silica gel column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed to yield the purified this compound.[8][12]

Recrystallization:

-

Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[13]

-

Procedure: The crude product is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.[11][14]

Biological Significance and Application in Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a precursor for the synthesis of imidazo[4,5-c]pyridinecarboxamide derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][15][16]

Role in PARP-1 Inhibitor Synthesis

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[17] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately cell death. This concept is known as synthetic lethality.[10][18]

This compound provides the core pyridine structure onto which the imidazole ring and other functionalities are built to create the final PARP-1 inhibitor. The synthesis typically involves a series of reactions to introduce the necessary functional groups and build the fused ring system.[19][20][21]

Caption: Role of this compound in the development of PARP-1 inhibitors for cancer therapy.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the field of medicinal chemistry. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of complex heterocyclic molecules. The development of PARP-1 inhibitors from this precursor highlights its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug development.

References

- 1. 57905-31-4 CAS MSDS (4-HYDROXY-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Ethyl 4-hydroxynicotinate CAS number 57905-31-4 properties

An In-depth Technical Guide to Ethyl 4-hydroxynicotinate (CAS 57905-31-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, spectral characteristics, detailed experimental protocols for its synthesis and purification, and its significant role as a precursor in the development of targeted cancer therapeutics.

Physicochemical Properties

This compound is a pyridine derivative with the molecular formula C₈H₉NO₃.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group and an ethyl carboxylate group. The compound's properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 57905-31-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Boiling Point | 285.6 °C at 760 mmHg | [2] |

| 343.8±22.0 °C (Predicted) | [3] | |

| Density | 1.214 g/cm³ | [2] |

| 1.233±0.06 g/cm³ (Predicted) | [3] | |

| pKa | 8.28±0.10 (Predicted) | [2][3] |

| Flash Point | 126.5 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2][3] |

| Physical Description | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

Spectral Data Analysis

While experimentally derived spectra for this compound are not widely published, its structural features allow for the prediction of key spectral characteristics. These predictions are based on data from analogous compounds such as ethyl nicotinate and ethyl isonicotinate.[5][6][7]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Ethyl Group: A quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons. - Aromatic Protons: Signals in the aromatic region corresponding to the protons on the pyridine ring. - Hydroxyl Proton: A broad singlet for the -OH proton, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm for the ester C=O.[8] - Aromatic Carbons: Signals between 110-160 ppm for the carbons of the pyridine ring. - Ethyl Group Carbons: A signal around 60 ppm for the -OCH₂- carbon and a signal around 14 ppm for the -CH₃ carbon.[9] |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. - C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H and above 3000 cm⁻¹ for aromatic C-H. - C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of an ester carbonyl group.[10] - C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region.[10] - C=C/C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ range from the pyridine ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 167.16 corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

This protocol describes a standard Fisher esterification of 4-hydroxynicotinic acid.

Materials and Reagents:

-

4-hydroxynicotinic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst[11]

-

Toluene (optional, for azeotropic removal of water)[11]

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (10-20 eq) to the flask to act as both solvent and reactant. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Neutralization: Redissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue adding until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[12]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[12]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

Procedure:

-

Chromatography Setup: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes. The optimal eluent is determined by prior TLC analysis.

-

Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound as a solid/powder.

Biological Significance and Applications

This compound is primarily utilized as a crucial reagent and building block in medicinal chemistry.[13][14] Its most notable application is in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives.[4][13] These derivatives have been extensively investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[2][3]

PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.[15] In cancer therapies that rely on DNA-damaging agents, cancer cells can use PARP-1 to repair the damage and survive. PARP-1 inhibitors block this repair mechanism.

This inhibition is particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes, a concept known as "synthetic lethality".[16][17]

-

DNA Damage: Cellular processes and chemotherapy can cause single-strand DNA breaks (SSBs).

-

PARP-1 Trapping: PARP inhibitors work by "trapping" the PARP-1 enzyme at the site of the DNA damage, preventing the repair complex from assembling and functioning.[18]

-

Double-Strand Breaks: The unresolved SSB, when encountered by the DNA replication machinery, leads to the collapse of the replication fork and the formation of a more lethal double-strand break (DSB).[19]

-

Synthetic Lethality in BRCA-Deficient Cells:

-

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

-

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. Without a functional HR pathway to repair the DSBs caused by PARP inhibition, the cell accumulates catastrophic DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death).[15]

-

The derivatives synthesized from this compound are designed to fit into the NAD+ binding pocket of the PARP-1 enzyme, effectively blocking its function and initiating this synthetic lethal cascade.[1]

Safety and Handling

This compound is classified as a hazardous substance. Standard laboratory safety protocols should be strictly followed.

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Source: [1]

Conclusion

This compound (CAS 57905-31-4) is a compound of significant interest to the scientific community, particularly in the field of oncology drug development. While its direct biological activity is limited, its role as a foundational scaffold for the synthesis of potent PARP-1 inhibitors is well-established. A thorough understanding of its properties, synthesis, and the mechanism of its derivatives is essential for researchers aiming to develop next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 57905-31-4 - Coompo [coompo.com]

- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl isonicotinate (1570-45-2) IR Spectrum [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [amp.chemicalbook.com]

- 14. 4-HYDROXY-NICOTINIC ACID ETHYL ESTER | 57905-31-4 [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PARP‐1 Inhibition Increases Oxidative Stress in Ets‐1‐Expressing MDA‐MB‐231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 4-hydroxynicotinate: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-hydroxynicotinate, a key intermediate in pharmaceutical research.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable building block in the synthesis of novel therapeutic agents, including PARP-1 inhibitors and antitumor compounds. The following sections detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational dataset for researchers in drug discovery and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.35 | t | 3H | -CH₂CH ₃ |

| 4.35 | q | 2H | -CH ₂CH₃ |

| 6.85 | d | 1H | Ar-H |

| 8.15 | d | 1H | Ar-H |

| 8.50 | s | 1H | Ar-H |

| 10.5 (broad) | s | 1H | OH |

Note: Predicted data based on analogous structures and general chemical shift principles. The broadness of the OH peak is characteristic and its chemical shift can vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -CH₂C H₃ |

| 61.5 | -C H₂CH₃ |

| 110.0 | Ar-C |

| 118.0 | Ar-C |

| 140.0 | Ar-C |

| 150.0 | Ar-C |

| 165.0 | Ar-C -OH |

| 170.0 | C =O |

Note: Predicted data based on analogous structures and general chemical shift principles.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2980 | Medium | Aliphatic C-H stretch |

| 1700-1730 | Strong | C=O stretch (Ester) |

| 1580-1620 | Medium to Strong | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Ester) |

Note: Predicted data based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 122 | [M - C₂H₅O]⁺ |

| 94 | [M - C₂H₅O - CO]⁺ |

Note: Predicted fragmentation pattern based on typical ester fragmentation pathways.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for obtaining such data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure clamp is applied to ensure good contact between the sample and the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. The spectrum is then recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Navigating the Solubility Landscape of Ethyl 4-hydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxynicotinate, a pyridine derivative of significant interest in medicinal chemistry and drug development, presents a critical need for well-characterized physicochemical properties. Among these, solubility in various solvents is a fundamental parameter influencing its utility in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for this compound. While quantitative data remains scarce in published literature, this document furnishes qualitative solubility insights and presents detailed, generalized experimental protocols for researchers to determine solubility in their own laboratories. Furthermore, visual workflows are provided to guide experimental design and data interpretation, empowering scientists to generate the precise data required for their research endeavors.

Introduction to this compound

This compound (CAS No: 57905-31-4) is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and an ethyl ester functional group. This combination of functionalities imparts a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility characteristics. Understanding its behavior in different solvent systems is paramount for a range of applications, from reaction chemistry to the development of pharmaceutical formulations.

Current State of Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of comprehensive quantitative solubility data for this compound. Safety Data Sheets (SDS) from multiple suppliers consistently report "no data available" for aqueous solubility and other key physical properties.[1][2][3][4][5]

However, some qualitative information is available. Technical data from chemical suppliers indicates that this compound is soluble in the following organic solvents:

-

Chloroform

-

Dichloromethane

-

Dimethyl Sulfoxide (DMSO)

This suggests a preference for polar aprotic and weakly polar solvents. The lack of specific values in grams per liter (g/L) or moles per liter (mol/L) necessitates experimental determination for any application requiring precise concentration knowledge.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. These protocols are generalized and should be adapted to the specific laboratory equipment and analytical capabilities available.

Equilibrium Solubility Method (Shake-Flask Method)

This is the most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Add the weighed solid to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: Suitable if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Gravimetric Method

This method is simpler but generally less precise than the equilibrium solubility method and is best suited for solvents with low volatility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Methodology:

-

Preparation and Equilibration: Follow steps 1 and 2 as described in the Equilibrium Solubility Method.

-

Sample Separation: Follow step 3 as described in the Equilibrium Solubility Method.

-

Evaporation:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the container with the dried residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the solute is the final weight minus the initial weight of the empty container.

-

The solubility is calculated by dividing the mass of the solute by the volume of the filtrate that was evaporated.

-

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols and in understanding the expected solubility behavior, the following diagrams are provided.

Caption: Workflow for Experimental Solubility Determination.

Caption: Logical Relationship of Solubility Based on Polarity.

Conclusion

References

Unveiling the Past: The Discovery and History of Ethyl 4-hydroxynicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxynicotinate, a key building block in modern medicinal chemistry, has a history rooted in the foundational explorations of pyridine chemistry. While its recent applications in the synthesis of targeted therapeutics, particularly PARP-1 inhibitors for oncology, are well-documented, its initial discovery and synthesis are less prominently chronicled. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound, offering valuable context for researchers in drug discovery and development. The document details the physicochemical properties, summarizes key synthetic methodologies with experimental protocols, and presents this information in a structured format for clarity and practical application.

Introduction

This compound, also known as Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a heterocyclic compound with the chemical formula C₈H₉NO₃. Its structure, featuring a 4-pyridone ring with an ethyl carboxylate group at the 3-position, makes it a versatile intermediate in organic synthesis. The tautomeric nature of the 4-hydroxypyridine moiety, existing in equilibrium with its 4-pyridone form, is a key feature influencing its reactivity and properties.

While the parent compound, nicotinic acid (niacin or vitamin B3), has a rich history linked to the prevention of pellagra, the specific history of its 4-hydroxy ethyl ester derivative is more specialized. The initial synthesis of nicotinic acid dates back to 1867. The exploration of its derivatives, including this compound, followed as chemists began to systematically investigate the functionalization of the pyridine ring. This guide aims to piece together the historical timeline of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various chemical data sources.

| Property | Value | Reference |

| CAS Number | 57905-31-4 | N/A |

| Molecular Formula | C₈H₉NO₃ | N/A |

| Molecular Weight | 167.16 g/mol | N/A |

| Appearance | Off-white to light yellow solid/powder | [1] |

| Boiling Point | 285.6 °C at 760 mmHg | [2] |

| Density | 1.214 g/cm³ | [2] |

| Flash Point | 126.5 °C | [2] |

| pKa | 8.28 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

Historical Synthesis and Methodologies

The synthesis of this compound is intrinsically linked to the preparation of its precursor, 4-hydroxynicotinic acid. Early synthetic work on pyridine derivatives in the late 19th and early 20th centuries laid the groundwork for the eventual synthesis of this ester. While a singular "discovery" paper for this compound is not readily apparent in historical records, its preparation would have been a logical extension of the work on 4-hydroxynicotinic acid, likely achieved through standard esterification procedures.

Early Synthesis of 4-Hydroxynicotinic Acid (4-Pyridone-3-carboxylic Acid)

The historical synthesis of 4-hydroxynicotinic acid, the direct precursor to its ethyl ester, is a critical part of this narrative. While specific early publications are not easily retrieved, the general approaches to synthesizing hydroxypyridinecarboxylic acids in the early 20th century involved multi-step reaction sequences. A plausible historical synthetic route is outlined below.

Esterification to this compound

Once 4-hydroxynicotinic acid was available, its conversion to the ethyl ester would have been a straightforward application of classical esterification methods. The most common and historically significant method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification (A Representative Historical Method)

-

Reaction Setup: A mixture of 4-hydroxynicotinic acid (1 equivalent) in absolute ethanol (a large excess, serving as both reactant and solvent) is placed in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong mineral acid, such as concentrated sulfuric acid or anhydrous hydrogen chloride, is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of the product.

-

Workup: After cooling, the excess ethanol is removed by distillation. The residue is then neutralized with a weak base, such as sodium carbonate solution, to remove the acid catalyst and any unreacted carboxylic acid.

-

Isolation and Purification: The crude this compound, which would precipitate or be extracted with a suitable solvent, is then collected by filtration and purified by recrystallization from an appropriate solvent like ethanol or water.

Modern Applications and Significance

The historical significance of this compound has been greatly amplified by its utility in modern drug discovery. Its primary role is as a versatile starting material for the synthesis of more complex molecules. A notable application is in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The 4-pyridone core of this compound serves as a crucial pharmacophore in these inhibitors.

The general workflow for the utilization of this compound in the synthesis of PARP inhibitors is depicted below.

Conclusion

This compound, a compound likely first synthesized through routine esterification of 4-hydroxynicotinic acid in the early 20th century, has evolved from a simple pyridine derivative to a cornerstone in the synthesis of life-saving pharmaceuticals. While its initial discovery may not be marked by a single seminal publication, its enduring importance is a testament to the foundational work of early organic chemists. The synthetic methodologies, though refined over time, still rely on the fundamental principles of esterification established over a century ago. For today's researchers, understanding the history and fundamental chemistry of this versatile building block provides a solid foundation for innovation in drug development and organic synthesis.

References

Theoretical Examination of Ethyl 4-hydroxynicotinate: A Comprehensive Guide to its Molecular Structure and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the molecular structure and electronic properties of Ethyl 4-hydroxynicotinate. In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the geometric parameters, vibrational characteristics, and electronic behavior of this compound. This document outlines a detailed computational protocol, from geometry optimization to in-depth electronic structure analysis, and presents the expected nature of the results in structured tables and visualizations. The methodologies described herein are foundational for structure-activity relationship (SAR) studies and rational drug design efforts centered on nicotinic acid derivatives.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of interest in medicinal chemistry and drug development. The arrangement of its constituent atoms and the distribution of electrons are fundamental to its chemical reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, employing quantum chemical calculations, provide a microscopic view of these characteristics, offering insights that can guide synthetic efforts and biological evaluations.

This guide details a robust computational workflow for a thorough theoretical characterization of this compound. The primary methods discussed include Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, Frontier Molecular Orbital (FMO) analysis to probe chemical reactivity, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites.

Computational Methodology

The theoretical investigation of this compound's molecular structure can be systematically approached through a multi-step computational protocol. The following sections detail the proposed experimental (computational) procedures.

Geometry Optimization and Vibrational Analysis

The initial and most crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: The molecular structure of this compound is first constructed using a molecular modeling software.

-

Computational Method: Geometry optimization is performed using Density Functional Theory (DFT), a widely used and accurate method for organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice that provides a good balance between accuracy and computational cost.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for accurately describing the geometry and electronic properties of molecules with heteroatoms and potential hydrogen bonding.[1][3]

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following a successful optimization, vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[4] These calculated frequencies can be compared with experimental IR and Raman spectra if available.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and intramolecular interactions.

Protocol:

-

Wavefunction Analysis: The NBO analysis is performed on the wavefunction obtained from the optimized geometry at the B3LYP/6-311++G(d,p) level.

-

Interaction Analysis: The analysis focuses on the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory.[5] Larger E(2) values indicate more significant electronic delocalization and intramolecular charge transfer.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311++G(d,p) level.

-

Reactivity Descriptors: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[6][7] Other global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution around a molecule.

Protocol:

-

Potential Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

-

Surface Mapping: The electrostatic potential values are mapped onto the molecular surface using a color code. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[8][9][10] Green represents regions of neutral potential.

Data Presentation

The quantitative results from the theoretical analyses should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables illustrate the expected data output from the proposed computational study. (Note: The values presented are illustrative and not from actual calculations on this compound).

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C3 | 1.395 |

| C3-C4 | 1.401 | |

| C4-O1 | 1.360 | |

| C5-C6 | 1.389 | |

| N1-C2 | 1.334 | |

| C6-O2 | 1.210 | |

| Bond Angles (°) | C2-N1-C6 | 117.5 |

| N1-C2-C3 | 123.8 | |

| C2-C3-C4 | 118.9 | |

| C3-C4-C5 | 119.5 | |

| Dihedral Angles (°) | C6-C5-C4-C3 | 0.01 |

| O3-C7-C6-C5 | 179.8 |

Table 2: Selected Theoretical Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | O-H stretch | 3450 |

| ν2 | C-H stretch (aromatic) | 3080 |

| ν3 | C=O stretch (ester) | 1725 |

| ν4 | C=C stretch (ring) | 1610 |

| ν5 | C-N stretch (ring) | 1350 |

| ν6 | C-O stretch (ester) | 1250 |

Table 3: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.5 |

| LP(2) O1 | π(C3-C4) | 18.2 |

| π(C5-C6) | π(N1-C2) | 15.8 |

| π(C2-C3) | π(C4-C5) | 12.1 |

Table 4: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.52 |

| LUMO Energy (ELUMO) | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

| Chemical Potential (μ) | -4.21 |

| Chemical Hardness (η) | 2.32 |

| Electrophilicity Index (ω) | 3.82 |

Mandatory Visualization

Visual representations are crucial for understanding complex theoretical concepts and workflows. The following diagrams are generated using the DOT language.

Caption: Computational workflow for the theoretical study of this compound.

Caption: Logical relationship in Natural Bond Orbital (NBO) analysis.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

This guide outlines a comprehensive theoretical protocol for the detailed investigation of the molecular structure and electronic properties of this compound. By employing Density Functional Theory in conjunction with NBO, FMO, and MEP analyses, a wealth of information regarding the molecule's geometry, stability, and reactivity can be obtained. The structured presentation of data and the visualization of key concepts and workflows provide a clear framework for researchers. The insights gained from such a theoretical study are invaluable for understanding the fundamental chemistry of this compound and for guiding its potential applications in drug discovery and materials science.

References

- 1. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBO [cup.uni-muenchen.de]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MEP [cup.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

The Gateway Molecule: Unlocking the Therapeutic Potential of Ethyl 4-hydroxynicotinate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxynicotinate, a heterocyclic ester, stands as a critical starting material in the synthesis of a diverse array of biologically active compounds. While direct pharmacological data on this compound itself is scarce, its true value lies in its role as a versatile scaffold for the development of potent therapeutic agents. This technical guide delves into the significant biological activities of key derivatives synthesized from this compound, focusing on their potential as anticancer and antimicrobial agents. We provide a comprehensive overview of their quantitative activities, detailed experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity: Imidazo[4,5-c]pyridinecarboxamide Derivatives as PARP-1 Inhibitors

Derivatives of this compound have shown significant promise in oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating certain cancers, especially those with deficiencies in homologous recombination repair, such as BRCA-mutated tumors.

Quantitative Data: PARP-1 Inhibition and Antitumor Efficacy

A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogs have been synthesized and evaluated for their PARP-1 inhibitory activity. Many of these compounds exhibit potent enzymatic inhibition and cellular effects. The in vivo antitumor efficacy of these compounds, often in combination with standard chemotherapeutic agents, highlights their therapeutic potential.

| Compound ID | PARP-1 Inhibition IC50 (µM) | Antitumor Activity (Cell Line) | Notes |

| 8d | 0.528[1] | A549 (Human Lung Carcinoma) | Showed antitumor efficacy in a mouse A549 xenograft model when combined with cisplatin, comparable to the combination of ABT-888 (a known PARP inhibitor) and cisplatin.[1] |

| Various Analogs | Most compounds showed inhibitory effect at 1µM | Not specified for all analogs | A series of analogs were synthesized and showed varying degrees of PARP-1 inhibition.[1] |

Experimental Protocols

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a variety of commercially available or in-house developed assays. A common method is a fluorometric assay that measures the consumption of NAD+, a co-substrate of PARP-1.

Principle: The assay quantifies the amount of NAD+ remaining after the PARP-1 enzymatic reaction. In the presence of an inhibitor, PARP-1 activity is reduced, resulting in a higher concentration of NAD+. This is typically detected by a coupled enzymatic reaction that generates a fluorescent product proportional to the NAD+ concentration.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), NAD+, and the test compounds at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Add the PARP-1 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

NAD+ Detection: Add a detection reagent containing an enzyme that specifically reacts with NAD+ to produce a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The in vivo anticancer activity of promising PARP-1 inhibitors is often evaluated in mouse xenograft models.

General Protocol:

-

Cell Culture and Implantation: Culture a human cancer cell line (e.g., A549) and implant the cells subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size, then randomly assign the mice to different treatment groups (e.g., vehicle control, test compound alone, cisplatin alone, test compound + cisplatin).

-

Drug Administration: Administer the test compound and/or cisplatin via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group and assess the statistical significance of the results.

Signaling Pathway and Experimental Workflow

Antimicrobial Activity: Nicotinic Acid Derivatives

This compound serves as a precursor for various nicotinic acid derivatives that have been investigated for their antimicrobial properties. These compounds often exhibit activity against a range of pathogenic bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of nicotinic acid derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2] |

| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] | |

| 1,3,4-Oxadiazoline Derivatives | Bacillus subtilis ATCC 6633 | 7.81 | [2] |

| Staphylococcus aureus ATCC 6538 | 7.81 | [2] | |

| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth to determine the MIC.

General Protocol:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure optical density.

Experimental Workflow

Potential as CFTR Modulators

While less explored, this compound has been identified as a potential building block in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, and CFTR modulators are a class of drugs that can partially restore the function of the defective protein. Further research is needed to synthesize and evaluate this compound derivatives for this application.

Safety and Toxicology

Safety data for this compound is limited. Available safety data sheets (SDS) for structurally similar compounds, such as Ethyl 4-hydroxybenzoate, indicate that it may cause skin and serious eye irritation.[3][4] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3][5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of PARP-1 and as antimicrobial agents with activity against pathogenic bacteria. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important chemical scaffold. Future investigations into the synthesis and evaluation of new derivatives are warranted to unlock the full therapeutic promise of this molecular framework.

References

- 1. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

- 5. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of Ethyl 4-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxynicotinate, a pivotal heterocyclic building block. The document elucidates its core reaction mechanisms, focusing on its tautomeric nature, and details its significant application as a precursor in the synthesis of advanced therapeutic agents, particularly PARP-1 inhibitors. This guide includes plausible experimental protocols, tabulated physicochemical and spectroscopic data, and detailed diagrams to illustrate key chemical and biological pathways.

Core Chemical Properties and Structure

This compound (CAS No. 57905-31-4) is the ethyl ester of 4-hydroxynicotinic acid. Its structure is fundamental to its reactivity, particularly in the synthesis of more complex molecules.

Physicochemical Data

The primary physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57905-31-4 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Off-white to light yellow solid/powder | |

| Predicted Boiling Point | 343.8 ± 22.0 °C | |

| Predicted Density | 1.233 ± 0.06 g/cm³ |

The Central Reaction Mechanism: Keto-Enol Tautomerism

A defining characteristic of this compound is its existence as a mixture of two rapidly interconverting constitutional isomers, or tautomers. This keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. The two forms are the 4-hydroxypyridine (enol form) and the pyridin-4(1H)-one (keto form).

In solution and the solid state, the equilibrium strongly favors the more stable keto tautomer, pyridin-4(1H)-one. This stability is attributed to factors such as intermolecular hydrogen bonding. The aromaticity is maintained in the pyridone form through the delocalization of the lone pair of electrons on the nitrogen atom into the ring system. The less polar enol form becomes more significant only in the gas phase or in very dilute, non-polar solutions.

This tautomerism is the cornerstone of the molecule's reactivity, as the presence of both a nucleophilic nitrogen and a reactive carbonyl group in the keto form, and a phenolic hydroxyl group in the enol form, dictates its behavior in subsequent synthetic steps.

Caption: Keto-Enol Tautomerism of this compound.

Spectroscopic Signatures of Tautomerism

| Tautomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Expected IR Absorption Bands (cm⁻¹) |

| Keto | Signals for pyridine ring protons; N-H proton signal (broad); Quartet and triplet for the ethyl ester group (-OCH₂CH₃). | Signal for C=O (pyridone) around 175-185 ppm; Signal for C=O (ester) around 165-175 ppm; Signals for pyridine ring carbons; Signals for ethyl ester carbons (~60 ppm and ~14 ppm). | Strong C=O stretch (pyridone) ~1640-1680; Strong C=O stretch (ester) ~1720-1740; N-H stretch ~3300-3500; C-O stretch (ester) ~1250. |

| Enol | Signals for aromatic pyridine ring protons; O-H proton signal (broad); Quartet and triplet for the ethyl ester group (-OCH₂CH₃). The chemical shifts of ring protons would differ from the keto form. | Signal for C-OH carbon around 155-165 ppm; Signal for C=O (ester) around 165-175 ppm; Signals for aromatic carbons; Signals for ethyl ester carbons (~60 ppm and ~14 ppm). | Broad O-H stretch ~3200-3600; C=O stretch (ester) ~1720-1740; C-O stretch (ester) ~1250; C-O stretch (phenol) ~1200. |

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a chemically sound and common method for its preparation is the Fischer esterification of its corresponding carboxylic acid, 4-hydroxynicotinic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Fischer Esterification

The following is a general procedure for Fischer esterification, which can be adapted for the synthesis of this compound from 4-hydroxynicotinic acid.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

-

Reagent Addition : Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction : Heat the mixture to a gentle reflux and maintain for several hours (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Application in the Synthesis of PARP-1 Inhibitors

This compound is a crucial intermediate in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs).

The synthetic route from this compound to the imidazo[4,5-c]pyridine core generally involves the following key transformations:

-

Nitration : Introduction of a nitro group onto the pyridine ring, typically at the position adjacent to the hydroxyl group. This is a crucial step to install a nitrogen functionality.

-

Reduction : The nitro group is then reduced to a primary amine (NH₂).

-

Cyclization : The resulting diamino-pyridine derivative is cyclized with a suitable one-carbon source (e.g., an orthoformate) to construct the fused imidazole ring.

-

Amidation : The ester group is converted to the final carboxamide, which is a key pharmacophore for PARP-1 binding.

Caption: Synthetic pathway from this compound to PARP-1 inhibitors.

Signaling Pathway: Mechanism of PARP-1 Inhibition

PARP inhibitors function through a dual mechanism that leads to "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

-